molecular formula C8H8FNO2 B3237338 (2R)-2-amino-2-(2-fluorophenyl)acetic acid CAS No. 138751-03-8

(2R)-2-amino-2-(2-fluorophenyl)acetic acid

Cat. No.: B3237338
CAS No.: 138751-03-8
M. Wt: 169.15 g/mol
InChI Key: CGNMJIBUVDGMIY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-2-(2-fluorophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-amino-2-(2-fluorophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-amino-2-(2-fluorophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-(2-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNMJIBUVDGMIY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281392
Record name (αR)-α-Amino-2-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138751-03-8
Record name (αR)-α-Amino-2-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138751-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Amino-2-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Stereochemical Dichotomy: A Comparative Analysis of 2-fluoro-D-phenylglycine and L-phenylglycine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical development, the precise control of molecular architecture is not merely an academic exercise but a fundamental prerequisite for therapeutic success. Chiral non-proteinogenic amino acids, such as phenylglycine and its derivatives, represent a critical class of building blocks that impart specific stereochemical information onto active pharmaceutical ingredients (APIs). This guide provides an in-depth technical exploration of two pivotal isomers: the naturally configured L-phenylglycine and the synthetically modified 2-fluoro-D-phenylglycine. We will dissect their structural nuances, compare their physicochemical properties, detail their synthesis and analytical separation, and elucidate their distinct yet significant roles in medicinal chemistry. This analysis aims to equip researchers and drug development professionals with the foundational knowledge and field-proven insights necessary to strategically leverage these isomers in the design of next-generation therapeutics.

The Foundation: Chirality in Phenylglycine Derivatives

Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of biological recognition. Most biological macromolecules, such as proteins and nucleic acids, are chiral, leading to stereospecific interactions with small molecule drugs. Amino acids, with the exception of glycine, possess a chiral center at the alpha-carbon (Cα), giving rise to enantiomers designated as L (levorotatory) and D (dextrorotatory).[1]

Phenylglycine is a non-proteinogenic α-amino acid where the side chain is a phenyl group directly attached to the Cα.[2][3][4] This direct attachment, unlike the β-methylene spacer in phenylalanine, imposes significant conformational restrictions on the aromatic side chain.[2] The spatial arrangement of the amino (-NH2) and carboxyl (-COOH) groups around the Cα determines whether the isomer is L-phenylglycine or D-phenylglycine. This seemingly subtle difference has profound implications for biological activity, as enantiomers often exhibit vastly different pharmacological, physiological, and toxicological profiles.[1]

The introduction of a fluorine atom onto the phenyl ring, as in 2-fluoro-D-phenylglycine, adds another layer of complexity and opportunity. Fluorine, being the most electronegative element, can drastically alter a molecule's properties, including its acidity, lipophilicity, metabolic stability, and binding interactions—a strategy now prevalent in modern drug design.[5][6][7]

A Tale of Two Isomers: Structural and Physicochemical Comparison

The core structural difference between L-phenylglycine and 2-fluoro-D-phenylglycine lies in two key areas: the stereochemistry at the Cα and the substitution on the phenyl ring.

  • L-Phenylglycine : Possesses the (S)-configuration at the Cα, analogous to the common proteinogenic amino acids.

  • 2-fluoro-D-phenylglycine : Features the (R)-configuration at the Cα and a fluorine atom at the ortho-position of the phenyl ring.

The fluorine substituent significantly impacts the electronic and conformational properties of the molecule. Its strong electron-withdrawing nature can influence the pKa of the amino and carboxyl groups and create unique intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) that are inaccessible to the non-fluorinated counterpart.[8][9]

Table 1: Physicochemical Properties of L-phenylglycine vs. 2-fluoro-D(L)-phenylglycine
PropertyL-Phenylglycine2-fluoro-DL-phenylglycine
CAS Number 2935-35-5[10]84145-28-8[11][12]
Molecular Formula C₈H₉NO₂[10]C₈H₈FNO₂[11][12]
Molecular Weight 151.16 g/mol [10]169.15 g/mol [11][12]
Appearance White to off-white crystalline powder[13]Data not available
Melting Point >300 °C[10]~290 °C (subl.)[11]
Solubility Slightly soluble in water, ethanol, and acetone[13]Data not available
pKa (α-COOH) ~1.83[10]Expected to be lower than phenylglycine due to fluorine's electron-withdrawing effect.
Optical Activity [α] +155° (c=1 in 1 M HCl)[10]Not applicable for the racemic (DL) mixture.

Note: Data for the specific 2-fluoro-D-phenylglycine enantiomer is limited; properties for the racemic (DL) mixture are provided where available.

Synthesis and Resolution: Crafting the Chiral Building Blocks

The production of enantiomerically pure phenylglycine derivatives is a critical step for their use in pharmaceuticals. The process typically involves a non-stereoselective synthesis to produce a racemic mixture, followed by a chiral resolution step.

Synthesis of Racemic Phenylglycine

The Strecker synthesis is a well-established and common method for producing racemic phenylglycine. It is a one-pot reaction involving benzaldehyde, ammonia, and cyanide.[3][14]

Strecker_Synthesis benzaldehyde Benzaldehyde reagents + NH₃, HCN benzaldehyde->reagents rac_pgn rac-Phenylglycinonitrile reagents->rac_pgn Strecker Reaction hydrolysis H₃O⁺ (Hydrolysis) rac_pgn->hydrolysis rac_pg rac-Phenylglycine hydrolysis->rac_pg

Workflow for Racemic Phenylglycine Synthesis via Strecker Reaction.
Chiral Resolution of Phenylglycine

Separating the D- and L-enantiomers from the racemic mixture is paramount. Several industrial-scale methods exist.

  • Diastereomeric Salt Crystallization : This classical method involves reacting the racemic mixture with a chiral resolving agent, such as (+)-camphorsulfonic acid.[15] This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and then hydrolyzed to yield the desired enantiomer (e.g., D-(-)-Phenylglycine).[15] The resolving agent can then be recovered and recycled.[15]

  • Enzymatic Resolution : Biocatalytic methods offer high enantioselectivity under mild conditions.[16][17] Enzymes like nitrilases can selectively hydrolyze one enantiomer of a nitrile precursor, allowing for the separation of the resulting amino acid from the unreacted nitrile enantiomer.[14][18] This approach is part of a dynamic kinetic resolution process where the unreacted enantiomer can be racemized in-situ to improve the theoretical yield beyond 50%.[18]

Experimental Protocol: Diastereomeric Resolution of DL-Phenylglycine

This protocol is a conceptual representation based on established chemical principles.[15]

  • Salt Formation : Dissolve racemic (DL)-phenylglycine in a suitable hot solvent (e.g., aqueous ethanol).

  • Addition of Resolving Agent : Add an equimolar amount of a chiral resolving agent, such as (+)-10-camphorsulfonic acid, to the solution.

  • Crystallization : Allow the solution to cool slowly. The diastereomeric salt of D-phenylglycine with (+)-camphorsulfonic acid, being less soluble, will preferentially crystallize out of the solution.

  • Isolation : Isolate the crystals by filtration and wash with a small amount of cold solvent to remove impurities.

  • Liberation of Enantiomer : Dissolve the isolated diastereomeric salt in water. Adjust the pH with a base (e.g., ammonium hydroxide) to precipitate the free D-(-)-phenylglycine.

  • Purification : Filter the solid D-(-)-phenylglycine, wash with water to remove residual salts, and dry under vacuum.

  • Recovery : The mother liquor contains the other diastereomeric salt (L-phenylglycine with (+)-camphorsulfonic acid). The L-enantiomer and the resolving agent can be recovered from this solution.

Chiral_Resolution cluster_0 Resolution Process rac_pg rac-Phenylglycine (D- and L-) reagent + Chiral Resolving Agent (e.g., (+)-Camphorsulfonic Acid) rac_pg->reagent salts Diastereomeric Salts (D-PG-Salt, L-PG-Salt) reagent->salts crystallization Fractional Crystallization salts->crystallization crystals Crystals (Less Soluble Salt, e.g., D-PG-Salt) crystallization->crystals mother_liquor Mother Liquor (More Soluble Salt, e.g., L-PG-Salt) crystallization->mother_liquor hydrolysis1 Hydrolysis (Base) crystals->hydrolysis1 hydrolysis2 Hydrolysis (Base) mother_liquor->hydrolysis2 d_pg Pure D-Phenylglycine hydrolysis1->d_pg l_pg Pure L-Phenylglycine hydrolysis2->l_pg

General workflow for chiral resolution by diastereomeric salt crystallization.

Analytical Differentiation of Isomers

Confirming the enantiomeric purity of the final product is a non-negotiable quality control step. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) or a chiral mobile phase additive is the gold standard for this analysis.

Principle of Chiral HPLC

Chiral separation by HPLC relies on the differential interaction between the two enantiomers and a chiral selector, which is either immobilized on the stationary phase or added to the mobile phase.[19] This transient formation of diastereomeric complexes leads to different retention times, allowing for their separation and quantification.[20] Teicoplanin-based and crown ether-based CSPs have shown excellent efficacy in resolving phenylglycine enantiomers.[21][22][23]

Experimental Protocol: Chiral HPLC Analysis of Phenylglycine Enantiomers

This protocol is a representative example for analytical separation.

  • System : A standard HPLC system with a UV detector.

  • Column : Chirobiotic T (Teicoplanin-based) column.[22]

  • Mobile Phase : A mixture of an aqueous buffer (e.g., triethylammonium acetate) and an organic modifier like methanol or ethanol. The exact ratio must be optimized.[22]

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve a small amount of the phenylglycine sample in the mobile phase to a concentration of ~1 mg/mL.

  • Injection : Inject 10-20 µL of the sample solution.

  • Analysis : The two enantiomers will elute at different retention times. The peak area is used to calculate the enantiomeric excess (ee%). On teicoplanin columns, L-phenylglycine is typically less retained than D-phenylglycine.[22]

Applications in Medicinal Chemistry: A Study in Contrasts

The choice between L-phenylglycine and a modified D-isomer like 2-fluoro-D-phenylglycine is dictated entirely by the therapeutic goal and the specific biological target.

The Role of L-Phenylglycine

L-Phenylglycine is a versatile building block, primarily recognized for its role in creating chiral pharmaceuticals and as a component in peptide synthesis.[24][25] Its applications include:

  • Chiral Synthesis : It serves as a crucial component in asymmetric synthesis, helping to create other essential chiral molecules.[24][26]

  • Pharmaceutical Development : It is a key intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.[24] Some research suggests its derivatives may have potential as PPRE (Peroxisome Proliferator-Activated Receptor) agonists for anti-diabetic applications.[27]

The Strategic Advantage of D-Phenylglycine and Fluorination

The D-isomers of amino acids are less common in nature, which can be a significant advantage in drug design, often conferring resistance to degradation by endogenous proteases.

  • Antibiotic Synthesis : D-phenylglycine is a critical side-chain component for several blockbuster semi-synthetic β-lactam antibiotics, including ampicillin and cephalexin, where its structure is essential for oral bioavailability and antibacterial activity.[28]

  • Prodrug and Drug Delivery : D-phenylglycine can act as a carrier to improve the absorption of other drugs. For instance, the dipeptide D-phenylglycine-L-dopa was shown to enhance the intestinal transport and bioavailability of L-dopa by utilizing the PepT1 oligopeptide transporter, presenting a promising strategy for sustained dopamine release in the brain.[29]

The incorporation of fluorine adds further strategic benefits:[5]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism, thereby increasing the drug's half-life.[9]

  • Enhanced Binding Affinity : Fluorine's unique electronic properties can lead to stronger or novel interactions with the target protein, enhancing potency.

  • Modulation of Conformation : Strategic fluorination can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to its biological target.[9][]

  • Improved Pharmacokinetics : Fluorination can increase a molecule's lipophilicity, which can improve membrane permeability and absorption.[]

Phosphonic acid analogues of fluorinated phenylglycine have been studied as inhibitors of aminopeptidases, which are targets for anti-cancer agents, demonstrating the potential of these modified scaffolds in enzyme inhibition.[31]

PepT1_Mechanism cluster_0 Intestinal Lumen (Low pH) cluster_1 Intestinal Epithelial Cell (Enterocyte) cluster_2 Bloodstream prodrug D-Phg-Drug Conjugate pept1 PepT1 Transporter prodrug->pept1 proton H⁺ proton->pept1 prodrug_in D-Phg-Drug pept1->prodrug_in Co-transport hydrolysis Esterases/ Peptidases prodrug_in->hydrolysis drug Active Drug hydrolysis->drug d_phg D-Phg hydrolysis->d_phg drug_blood Active Drug to Systemic Circulation drug->drug_blood Absorption

Mechanism of D-Phenylglycine as a prodrug carrier via the PepT1 transporter.

Conclusion and Future Outlook

L-phenylglycine and 2-fluoro-D-phenylglycine are not merely isomeric variations but distinct tools in the armamentarium of the medicinal chemist. L-phenylglycine remains a stalwart chiral building block, essential for constructing complex molecular frameworks. In contrast, 2-fluoro-D-phenylglycine exemplifies the power of strategic modification. Its D-configuration provides metabolic stability and unique transport properties, while the ortho-fluoro substitution offers a powerful method to fine-tune electronic and pharmacokinetic parameters.

The decision to use one isomer over the other is a nuanced one, driven by structure-activity relationships, metabolic profiling, and the specific demands of the biological target. As our understanding of disease pathways deepens and synthetic methodologies advance, the rational design and application of such precisely engineered amino acid isomers will continue to be a driving force in the discovery of safer, more effective medicines. The future will likely see the development of even more sophisticated phenylglycine derivatives, incorporating other halogens or functional groups to further expand their utility in creating targeted and efficient therapeutics.

References

  • Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing). (2018-01-24).
  • Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed.
  • Chiral Amino Acids Synthesis.
  • Enzymatic asymmetric synthesis of chiral amino acids. - Semantic Scholar.
  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed.
  • Enzymatic synthesis of chiral γ-amino acids using ω-transaminase - RSC Publishing. (2014-08-27).
  • L-Phenylglycine - Chem-Impex.
  • L-Phenylglycine | 2935-35-5 - ChemicalBook.
  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - NIH.
  • Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. | Sigma-Aldrich.
  • Fluorinated amino acids in amyloid formation: a symphony of size, hydrophobicity and α-helix propensity - OUCI.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - OPUS.
  • Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing). (2011-11-30).
  • Resolution processes - Kessels SA.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. (2024-08-22).
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC.
  • Understanding L-Phenylglycine: Your Guide to Pharmaceutical Intermediates. (2025-12-28).
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. (2015-05-05).
  • Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy - ResearchGate. (2025-08-10).
  • Chromatogram of the rapid chiral separation of phenylglycine. Stationary phase - ResearchGate.
  • Enantioseparation of Phenylglycine by Ligand Exchange Chromatography | Isan Journal of Pharmaceutical Sciences, IJPS (Isan J Pharm Sci) - ThaiJo.
  • L-Phenylglycine BP EP USP CAS 2935-35-5 - Fengchen Group Co., Ltd.
  • Fluorinated Amino Acids - BOC Sciences.
  • Phenylglycine - Wikipedia.
  • CN102887836B - L-phenylglycine derivative and application thereof - Google Patents.
  • Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography - PubMed.
  • 2-Fluoro- DL -a-phenylglycine 98 84145-28-8 - Sigma-Aldrich.
  • Evidence of d-phenylglycine as delivering tool for improving l-dopa absorption - PMC.
  • L-Phenylglycine synthesis - ChemicalBook.
  • Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether - ResearchGate. (2025-08-07).
  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed.
  • Phenylglycine and Phenylalanine Analyzed with HPLC - AppNote.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. (2022-08-05).
  • Applications of fluorine-containing amino acids for drug design - PubMed. (2020-01-15).
  • 2-Fluoro-DL-α-phenylglycine, CAS 84145-28-8 | SCBT.
  • Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds - PMC. (2019-09-17).
  • Amino Acids for Prodrug Development - BOC Sciences.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.
  • The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis.
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.
  • D-2-Phenylglycine | 875-74-1 - ChemicalBook. (2026-01-13).
  • D-2-Phenylglycine | 875-74-1 | Tokyo Chemical Industry (India) Pvt. Ltd..

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (2R)-2-amino-2-(2-fluorophenyl)acetic acid via Organocatalytic Strecker Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the asymmetric synthesis of (2R)-2-amino-2-(2-fluorophenyl)acetic acid (also known as (R)-2-fluorophenylglycine). This target is a critical non-natural amino acid scaffold used in the development of semi-synthetic antibiotics, thrombin inhibitors, and peptide-based therapeutics. The incorporation of the ortho-fluorine atom enhances metabolic stability and lipophilicity compared to the parent phenylglycine.

We utilize a Jacobsen-type Thiourea-catalyzed Asymmetric Strecker Reaction . Unlike classical diastereoselective crystallization methods which suffer from poor atom economy (50% max yield of desired enantiomer), this organocatalytic route offers high enantioselectivity (>95% ee), mild conditions, and scalability.

Key Technical Advantages:

  • Direct Enantiocontrol: Use of the (R,R)-thiourea catalyst grants direct access to the (2R)-enantiomer.

  • Safety Profile: Utilizes Trimethylsilyl Cyanide (TMSCN) instead of gaseous HCN.

  • Racemization Control: Optimized acidic hydrolysis protocols prevent the erosion of chirality common in

    
    -arylglycines.
    

Mechanistic Insight & Reaction Design

The success of this protocol relies on the Dual Activation Mechanism of the thiourea catalyst. The catalyst acts as a "chiral cleft," simultaneously activating the electrophile (imine) and the nucleophile (cyanide source).

The Catalytic Cycle

The thiourea moiety forms hydrogen bonds with the imine nitrogen, lowering the LUMO energy. Simultaneously, the catalyst's amide or basic functionality directs the attack of the cyanide ion to the Si-face of the imine (for the (R,R)-catalyst), resulting in the (R)-aminonitrile.

StreckerMechanism Substrate 2-Fluorobenzaldehyde Imine Complex Catalyst-Imine Complex Substrate->Complex Binding Catalyst (R,R)-Thiourea Catalyst (Dual H-Bond Donor) Catalyst->Complex H-Bonding TS Transition State (Si-face Attack) Complex->TS Activation TMSCN TMSCN (Nucleophile) TMSCN->TS Nucleophilic Attack TS->Catalyst Regeneration Product (R)-Aminonitrile TS->Product Desilylation Hydrolysis Acidic Hydrolysis (6M HCl) Product->Hydrolysis Final (2R)-2-amino-2-(2-fluorophenyl) acetic acid Hydrolysis->Final Deprotection

Figure 1: Mechanistic pathway of the Thiourea-catalyzed Strecker reaction illustrating the dual activation mode.

Materials and Equipment

Reagent Specifications
ReagentCAS No.[1]Equiv.[2][3]RoleCritical Attribute
2-Fluorobenzaldehyde 446-52-61.0SubstratePurity >98%; Freshly distilled if yellow.
Benzhydrylamine 91-00-91.05Amine SourceForms removable N-protecting group.
TMSCN 7677-24-91.5Cyanide SourceHigh Toxicity. Handle in fume hood.[3]
(R,R)-Jacobsen Thiourea 329009-56-1*0.05Catalyst(1R,2R)-N,N'-bis[3,5-bis(trifluoromethyl)phenyl]-1,2-cyclohexanediamine derivative.
Toluene 108-88-3SolventAnhydrousWater content <50 ppm (Karl Fischer).
Isopropanol (IPA) 67-63-0Additive1.5Proton source for catalyst turnover.

*Note: Catalyst CAS is representative of the thiourea class. Ensure (R,R)-configuration for (R)-product.

Equipment
  • Flame-dried Schlenk flasks (25 mL and 100 mL).

  • Argon/Nitrogen manifold.[4]

  • Cryogenic cooler or acetone/dry ice bath (-78°C capability).

  • HPLC with Chiralpak AD-H or OD-H column.

Experimental Protocol

Step 1: Formation of N-Benzhydryl Imine

Context: The imine must be pre-formed to avoid background racemic Strecker reaction.

  • Charge: In a 100 mL flask, dissolve 2-fluorobenzaldehyde (10.0 mmol, 1.24 g) in DCM (30 mL).

  • Add: Add benzhydrylamine (10.5 mmol, 1.92 g) and anhydrous MgSO₄ (2.0 g).

  • React: Stir at Room Temperature (RT) for 6-12 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Filter off MgSO₄ and concentrate in vacuo.

  • Purify: Recrystallize from Hexane/EtOAc if necessary. The imine is moisture sensitive; store under Argon.

Step 2: Catalytic Asymmetric Strecker Reaction

Context: This is the chirality-defining step. Temperature control is vital.

  • Setup: Flame-dry a 50 mL Schlenk flask. Cool to RT under Argon.

  • Dissolve: Add the Imine from Step 1 (5.0 mmol) and (R,R)-Thiourea Catalyst (0.25 mmol, 5 mol%) to anhydrous Toluene (25 mL).

  • Cool: Lower temperature to -30°C . (Lower temperatures increase enantioselectivity but decrease rate).

  • Initiate: Add TMSCN (7.5 mmol, 0.94 mL) dropwise over 5 minutes.

  • Proton Source: Add anhydrous Isopropanol (7.5 mmol) slowly.

    • Expert Note: The alcohol additive accelerates the reaction and helps turnover the silylated catalyst intermediate.

  • Incubate: Stir at -30°C for 24–48 hours.

  • Quench: Add saturated NaHCO₃ (10 mL) while still cold. Warm to RT.

  • Extract: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Checkpoint: Analyze crude by Chiral HPLC. Target: >90% ee.

Step 3: Hydrolysis and Deprotection

Context: Phenylglycines are prone to racemization under basic conditions. We use acidic hydrolysis.[5]

  • Hydrolysis: Dissolve the crude aminonitrile in 6M HCl (20 mL) .

  • Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.

    • Observation: The benzhydryl group is cleaved under these harsh conditions, often precipitating as diphenylmethane or converting to benzhydryl chloride.

  • Cool & Wash: Cool to RT. Wash the aqueous layer with Et₂O (2 x 15 mL) to remove organic byproducts (protecting group residues).

  • Isolation: The product is in the aqueous phase. Concentrate the aqueous phase to dryness to yield the amino acid hydrochloride salt.

  • Neutralization (Optional): To obtain the zwitterion, dissolve in min. water and adjust pH to 6.0 with 2M LiOH or Propylene Oxide. The amino acid precipitates.

  • Final Purification: Recrystallization from Water/Ethanol.

Quality Control & Validation

Analytical Parameters
TestMethodAcceptance Criteria
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H, Hex/IPA 90:10)> 98% (after recrystallization)
Chemical Purity 1H NMR (D₂O/DCl)> 98%
Specific Rotation Polarimetry [

]D
Negative (typically for R-isomer, verify with lit.)
Troubleshooting Guide
  • Low ee (<80%):

    • Check water content in Toluene. Moisture hydrolyzes the imine, leading to racemic background reaction.

    • Lower reaction temperature to -40°C or -78°C.

  • Racemization during Hydrolysis:

    • Do not exceed 6 hours of reflux.

    • Ensure the workup is strictly acidic until the final isolation. Avoid basic pH > 8 during neutralization.

Safety & Compliance (HCN Hazard)

CRITICAL WARNING: Although TMSCN is used, contact with water or acid releases Hydrogen Cyanide (HCN) gas.[6]

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Waste Disposal: Quench all aqueous waste with Bleach (10% Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal. Do not acidify cyanide waste.[6]

  • First Aid: Have an HCN antidote kit (e.g., Hydroxocobalamin) immediately available in the lab.

References

  • Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries. Journal of the American Chemical Society, 120(19), 4901–4902. [Link]

  • Zuend, S. J., & Jacobsen, E. N. (2009). Mechanism of Amido-Thiourea Catalyzed Enantioselective Imine Hydrocyanation. Journal of the American Chemical Society, 131(42), 15358–15374. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Clark, J. D., et al. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(16), 6899–6905. [Link]

Sources

Enzymatic kinetic resolution of 2-fluorophenylglycine esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Enzymatic Kinetic Resolution of 2-Fluorophenylglycine Esters: A High-Fidelity Approach to Chiral Purity

Abstract

Optically pure non-natural amino acids, such as the enantiomers of 2-fluorophenylglycine, are critical building blocks in modern drug discovery and development.[1][2][3] Their incorporation into peptides or drug candidates can significantly modulate biological activity and pharmacokinetic properties.[4] This application note provides a detailed guide to the enzymatic kinetic resolution (EKR) of racemic 2-fluorophenylglycine esters, a robust and sustainable method for accessing these valuable chiral molecules. We delve into the core principles of lipase-catalyzed resolution, offer field-proven insights into optimizing reaction parameters, and present detailed, step-by-step protocols for both hydrolysis and transesterification reactions. This guide is intended for researchers, chemists, and process development scientists seeking to implement efficient and highly selective biocatalytic methods for the synthesis of enantiomerically pure pharmaceutical intermediates.

Introduction: The Imperative for Chiral 2-Fluorophenylglycine

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[4] Enantiomers of 2-fluorophenylglycine, in particular, serve as key chiral synthons for a variety of bioactive compounds. As regulatory agencies and the principles of stereopharmacology demand enantiomerically pure active pharmaceutical ingredients (APIs), the development of efficient, scalable, and green methods for their synthesis is paramount.

Enzymatic kinetic resolution (EKR) stands out as a premier technique for separating racemic mixtures.[5] By leveraging the inherent stereoselectivity of enzymes like lipases, one enantiomer of a racemic substrate is preferentially transformed into a product, leaving the unreacted enantiomer enriched.[5] This biocatalytic approach offers significant advantages over traditional chemical methods, including:

  • Exceptional Enantioselectivity: Enzymes often provide unparalleled levels of stereochemical control, leading to products with very high enantiomeric excess (ee).

  • Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, preserving sensitive functional groups.

  • Environmental Sustainability: Biocatalysis avoids the use of heavy metal catalysts and harsh reagents, aligning with the principles of green chemistry.

This guide focuses on the practical application of lipases for the kinetic resolution of 2-fluorophenylglycine esters, providing the necessary foundation and protocols for successful implementation in a research setting.

The Principle of Enzymatic Kinetic Resolution (EKR)

EKR exploits the difference in reaction rates between two enantiomers when they interact with a chiral catalyst, in this case, an enzyme. The enzyme's active site creates a chiral environment where one enantiomer (the 'fast-reacting' one) fits more productively than the other, leading to its preferential conversion.

The efficiency of a kinetic resolution is quantified by the Enantiomeric Ratio (E-value) , which is a measure of the enzyme's selectivity. It is defined by the ratio of the specificity constants for the two enantiomers. A high E-value (typically E > 100) is indicative of an excellent resolution, capable of producing both the product and the remaining substrate in high enantiomeric purity.

EKR_Principle Racemate Racemic Ester (R)-Substrate + (S)-Substrate Enzyme Lipase (Chiral Catalyst) Racemate->Enzyme Introduce Substrate Product Product (e.g., (S)-Acid) Enzyme->Product k_fast (S)-Ester reacts quickly Unreacted Unreacted Substrate (e.g., (R)-Ester) Enzyme->Unreacted k_slow (R)-Ester reacts slowly

Figure 1: Principle of Enzymatic Kinetic Resolution (EKR). A lipase selectively converts one enantiomer (e.g., S) at a much faster rate (k_fast) than the other (k_slow), resulting in an enantiomerically enriched product and the unreacted substrate of the opposite configuration.

Key Experimental Considerations

The success of an EKR is critically dependent on the careful selection of several parameters. The interplay between the enzyme, substrate, and solvent system governs both the reaction rate and, more importantly, the enantioselectivity.

Enzyme Selection

Lipases are the most versatile and widely used enzymes for the resolution of esters due to their stability in organic solvents, broad substrate scope, and lack of a need for cofactors.[6][7]

  • Candida antarctica Lipase B (CALB): Often supplied immobilized on a macroporous acrylic resin (e.g., Novozym® 435), CALB is the workhorse for biocatalysis.[6][8] It is renowned for its high activity, excellent stability, and high enantioselectivity across a vast range of substrates, including amino esters.[8][9]

  • Pseudomonas cepacia Lipase (PCL): Also known as Burkholderia cepacia lipase, this enzyme is another excellent choice and sometimes shows complementary selectivity to CALB.[10]

  • Pseudomonas fluorescens Lipase (Lipase AK): This lipase has demonstrated good enantioselectivity in the resolution of various chiral compounds.[11]

Insight: Always begin by screening a small panel of commercially available lipases. While CALB is often the best, another lipase might surprisingly offer superior E-values for a specific substrate.

Substrate: The Ester Moiety

The nature of the alcohol group in the 2-fluorophenylglycine ester can influence the reaction. Simple alkyl esters like methyl, ethyl, or butyl are common starting points. The steric bulk of the ester group can affect how the substrate docks into the enzyme's active site, thereby altering both reaction speed and selectivity.

The Solvent System: A Critical Choice

The choice of solvent is arguably the most critical parameter for tuning lipase enantioselectivity.[12] Lipases are typically more active and selective in hydrophobic, non-polar organic solvents.

  • Why Organic Solvents? Performing the reaction in an organic medium suppresses water-dependent side reactions (in the case of transesterification) and helps maintain the essential layer of water around the enzyme that is necessary for its catalytic activity, without dissolving it.

  • Solvent Effects: The solvent influences the enzyme's conformational flexibility.[13] Excessive rigidity in very non-polar solvents can hinder the "induced fit" mechanism required for substrate binding, while more polar solvents can strip the essential water layer, leading to inactivation.[14]

  • Common Solvents:

    • Hydrocarbons: Hexane, Heptane, Toluene

    • Ethers: Methyl tert-butyl ether (MTBE), Tetrahydrofuran (THF), 2-Methyl-THF

    • Ketones: Acetone (less common, can sometimes act as an acyl acceptor)

Insight: MTBE is an excellent starting point. It is a good solvent for many organic substrates, has a low boiling point for easy removal, and generally promotes high lipase selectivity. The enantioselectivity of a lipase can exhibit significant changes depending on the solvent composition and temperature.[12]

Detailed Protocols

The following protocols are designed as robust starting points. Researchers are encouraged to optimize these conditions for their specific setup.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Lipase-Catalyzed Hydrolysis of Racemic 2-Fluorophenylglycine Methyl Ester

This protocol uses water as the nucleophile to selectively hydrolyze one ester enantiomer to the corresponding carboxylic acid, which can be easily separated from the unreacted ester by acid-base extraction.

Workflow Diagram

Figure 2: Experimental workflow for the hydrolytic kinetic resolution of 2-fluorophenylglycine methyl ester.

Materials and Reagents:

  • Racemic 2-fluorophenylglycine methyl ester (1.0 g, 5.46 mmol)

  • Immobilized Candida antarctica Lipase B (Novozym® 435) (100 mg, 10% w/w)

  • Methyl tert-butyl ether (MTBE) (25 mL)

  • Phosphate buffer (0.1 M, pH 7.0) (25 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl), 2 M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Chiral HPLC column and system for analysis

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the racemic 2-fluorophenylglycine methyl ester (1.0 g).

  • Solvent Addition: Add MTBE (25 mL) and phosphate buffer (25 mL). Stir until the ester is fully dissolved in the organic phase.

  • Enzyme Addition: Add the immobilized CALB (100 mg).

  • Reaction: Stir the biphasic mixture vigorously at 35°C. The vigorous stirring is essential to ensure sufficient mixing between the organic and aqueous phases.

  • Monitoring: After 1 hour, and then every 2-4 hours, pause stirring, allow the layers to separate briefly, and withdraw a small aliquot (~50 µL) from the top organic layer. Prepare the sample for chiral HPLC analysis to determine the conversion and the enantiomeric excess of the remaining ester (ee_s). The goal is to stop the reaction as close to 50% conversion as possible.

  • Quenching: Once the reaction reaches ~50% conversion (typically 12-24 hours), stop the stirring and filter the mixture through a small plug of celite or glass wool to recover the immobilized enzyme. The enzyme can be washed with fresh MTBE, dried, and reused.

  • Work-up (Extraction): a. Transfer the filtrate to a separatory funnel. b. Extract the organic layer with saturated NaHCO₃ solution (3 x 20 mL). This will move the deprotonated carboxylic acid product into the aqueous layer. c. Organic Layer: Keep the organic layer, which contains the unreacted (R)-ester. Wash it with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester. d. Aqueous Layer: Combine the aqueous extracts. Cool the solution in an ice bath and slowly acidify to pH ~2 by adding 2 M HCl. A white precipitate of the carboxylic acid should form. e. Extract the acidified aqueous layer with MTBE or ethyl acetate (3 x 30 mL). f. Combine these organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-acid.

  • Characterization: Confirm the purity and determine the final ee of both the recovered ester and the acid product by chiral HPLC.

Protocol B: Lipase-Catalyzed Transesterification of Racemic 2-Fluorophenylglycine Ethyl Ester

This protocol uses an alcohol (e.g., n-butanol) as a nucleophile in an organic solvent to selectively convert one ester enantiomer into a different ester. This method is advantageous for substrates that are sensitive to water.

Materials and Reagents:

  • Racemic 2-fluorophenylglycine ethyl ester (1.0 g, 5.07 mmol)

  • Immobilized Candida antarctica Lipase B (Novozym® 435) (100 mg, 10% w/w)

  • n-Butanol (0.75 mL, 8.1 mmol, ~1.6 equiv.)

  • Anhydrous Toluene (50 mL)

  • Molecular sieves (4Å, activated, ~1 g)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask containing activated 4Å molecular sieves and a magnetic stir bar, add the racemic 2-fluorophenylglycine ethyl ester (1.0 g).

  • Solvent and Reagent Addition: Add anhydrous toluene (50 mL) followed by n-butanol (0.75 mL).

  • Enzyme Addition: Add the immobilized CALB (100 mg).

  • Reaction: Seal the flask under an inert atmosphere (N₂ or Argon) and stir the mixture at 45°C.

  • Monitoring: Periodically withdraw aliquots, filter through a syringe filter to remove enzyme particles, and analyze by chiral HPLC or GC to monitor the formation of the butyl ester product and the consumption of the ethyl ester substrate.

  • Quenching: When the reaction approaches 50% conversion, filter off the enzyme and molecular sieves and wash them with fresh toluene.

  • Work-up (Purification): Concentrate the filtrate under reduced pressure. The resulting residue will contain the unreacted (R)-ethyl ester and the newly formed (S)-butyl ester. These two compounds can be separated by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Analyze the purified fractions by chiral HPLC to determine the enantiomeric excess of each component.

Analytical Method: Chiral HPLC

Accurate determination of enantiomeric excess is crucial for evaluating the success of the resolution. Chiral HPLC is the gold standard method.[15][16]

  • Column: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or crown ethers are often effective for amino acid derivatives.[17][18]

  • Mobile Phase: A mixture of hexane/isopropanol with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) is a common starting point. The additive is used to improve peak shape by protonating or deprotonating the amino group.

  • Sample Preparation: Dilute the aliquot from the reaction mixture in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • Detection: UV detection is typically used, monitoring at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 220 nm).

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas (A1 and A2) of the two enantiomers: ee (%) = [ (A1 - A2) / (A1 + A2) ] * 100

Data Presentation and Interpretation

Systematic optimization involves comparing results under different conditions. The use of tables is highly recommended for clarity.

Table 1: Screening of Different Lipases for the Hydrolysis of (±)-2-Fluorophenylglycine Methyl Ester

Entry Lipase Time (h) Conversion (%) ee_s (%) ee_p (%) E-value
1 C. antarctica B (CALB) 16 49 95 >99 >200
2 P. cepacia (PCL) 24 51 88 92 45
3 P. fluorescens (AK) 20 45 92 98 120
4 C. rugosa (CRL) 48 35 40 75 8

Conditions: Substrate (0.1 M) in MTBE/phosphate buffer (1:1), 35°C. Data are representative.

Table 2: Effect of Solvent on the CALB-catalyzed Transesterification with n-Butanol

Entry Solvent Temp (°C) Time (h) Conversion (%) E-value
1 Toluene 45 12 50 185
2 Hexane 45 18 48 150
3 MTBE 45 10 52 >200
4 Acetonitrile 45 48 20 15

Conditions: Substrate (0.1 M), n-butanol (1.6 equiv.), CALB (10% w/w). Data are representative.

Insight: The data clearly shows the superiority of CALB for this transformation (Table 1) and the strong influence of the solvent, with the polar aprotic solvent acetonitrile performing poorly compared to ethers and hydrocarbons (Table 2).[14]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Presence of inhibitors. 3. Incorrect solvent or pH.1. Use a fresh batch of enzyme. 2. Ensure high purity of starting materials. 3. Screen different solvents; ensure buffer pH is optimal for hydrolysis (~pH 7).
Low Enantioselectivity (Low E-value) 1. Suboptimal enzyme choice. 2. Incorrect solvent. 3. Temperature is too high.1. Screen other lipases. 2. Screen a range of non-polar solvents (e.g., hexane, toluene, MTBE).[12] 3. Lower the reaction temperature (e.g., from 45°C to 30°C); this often increases E-value at the cost of reaction rate.
Reaction Stalls Before 50% Conversion 1. Product inhibition. 2. Change in pH during hydrolysis. 3. Enzyme denaturation.1. For transesterification, use an acyl donor that generates an easily removed byproduct (e.g., vinyl acetate). 2. Use a buffered system for hydrolysis to maintain pH. 3. Avoid excessively high temperatures or aggressive solvents.

Conclusion

The enzymatic kinetic resolution of 2-fluorophenylglycine esters is a powerful and highly reliable method for producing enantiomerically pure isomers essential for pharmaceutical research. By carefully selecting the enzyme, solvent, and reaction type (hydrolysis or transesterification), researchers can achieve excellent enantioselectivity and yield. The protocols and insights provided in this application note serve as a comprehensive starting point for the successful implementation of this green and efficient biocatalytic strategy.

References

  • Engström, K., & Bäckvall, J. E. (2011). Dynamic Kinetic Resolution of β-Amino Esters by a Heterogeneous System of a Palladium Nanocatalyst and Candida antarctica Lipase A. European Journal of Organic Chemistry, (10), 1827-1830. Available from: [Link]

  • van Tol, J. B., Jongejan, J. A., Geerlof, A., & Duine, J. A. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Biotechnology and Bioengineering, 70(3), 278-90. Available from: [Link]

  • Li, G., et al. (2020). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology. Available from: [Link]

  • de Souza, R. O. M. A., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5434. Available from: [Link]

  • Pollegioni, L., & Molla, G. (2011). Multistep Enzyme Catalyzed Reactions for Unnatural Amino Acids. In: Pollegioni, L., Servi, S. (eds) Unnatural Amino Acids. Methods in Molecular Biology, vol 794. Humana Press. Available from: [Link]

  • Tang, S. L. (2010). Engineering of Candida antarctica lipase B for the kinetic resolution of alpha-halo esters. The University of Manchester (Thesis). Available from: [Link]

  • Bäckvall, J. E., et al. (2011). Dynamic Kinetic Resolution of β-Amino Esters by a Heterogeneous System of a Palladium Nanocatalyst and Candida antarctica Lipase A. ResearchGate. Available from: [Link]

  • Sugihara, A., et al. (2000). How Does Lipase Flexibility Affect Its Enantioselectivity in Organic Solvents? A Possible Role of CH Association in Stabilization. Journal of Organic Chemistry, 65(10), 3011-3019. Available from: [Link]

  • Reddy, K. H. V., et al. (2025). A mild and efficient synthesis of N- aryl glycines by the rearrangement of 2-chloro- N- aryl acetamides. RSC Advances. Available from: [Link]

  • Reddy, K. H. V., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Publishing. Available from: [Link]

  • de Koning, C. B., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(46), 13233-13238. Available from: [Link]

  • Sánchez, M. J., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 36-42. Available from: [Link]

  • Persson, M., et al. (2002). Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity. Enzyme and Microbial Technology, 30(7), 916-923. Available from: [Link]

  • de Koning, C. B., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. Available from: [Link]

  • Wang, Y. F., et al. (1988). Kinetic resolution of amino acid esters catalyzed by lipases. Tetrahedron Letters, 29(44), 5575-5578. Available from: [Link]

  • Costa, A. C. S., et al. (2021). Enzymatic kinetic resolution of secondary alcohols and esters by LipC6G9 and LipC12. ResearchGate. Available from: [Link]

  • Pollegioni, L., & Servi, S. (Eds.). (2012). Unnatural Amino Acids: Methods and Protocols. NHBS Academic & Professional Books. Available from: [Link]

  • Zhang, Z., et al. (2020). Recent Advances in Catalytic Enantioselective Synthesis of Fluorinated α- and β-Amino Acids. Advanced Synthesis & Catalysis, 362(24), 5538-5563. Available from: [Link]

  • Shcherbakov, D., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(17), 4101. Available from: [Link]

  • Gröger, H., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. Available from: [Link]

  • Attimarad, M., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]

  • Liu, W. B., et al. (2020). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 11(1), 583. Available from: [Link]

  • Zhang, Y., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 25(10), 5535. Available from: [Link]

  • Lee, S. H., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International Journal of Molecular Sciences, 22(5), 2410. Available from: [Link]

  • Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-5. Available from: [Link]

  • Al-Zoubi, R. M. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available from: [Link]

  • Sybilska, D., et al. (2025). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate. Available from: [Link]

  • Mondal, B., & Prasad, K. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. Available from: [Link]

  • D'Arrigo, P., et al. (2006). Production of enantiomerically pure D-Phenylglycine using Pseudomonas aeruginosa 10145 as biocatalyst. Brazilian Journal of Chemical Engineering, 23(4). Available from: [Link]

  • Novogrodskiy, N. V., et al. (2016). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. The Journal of Organic Chemistry, 81(17), 7747-57. Available from: [Link]

  • Pierwocha, M., et al. (2025). Lipase-catalysed kinetic resolution as the key step in the synthesis of a new class of optically active 5,6- trans-9,10-dihydrophenanthroline derivatives. ResearchGate. Available from: [Link]

Sources

Application Note: Navigating the Challenges of Solid-Phase Peptide Synthesis with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Conformational Advantage and Synthetic Hurdle of Steric Hindrance

In the realm of peptide science and therapeutic development, the incorporation of sterically hindered amino acids, such as α,α-disubstituted and N-methylated residues, offers a significant strategic advantage. These non-proteinogenic amino acids impose rigid conformational constraints on the peptide backbone, leading to the stabilization of specific secondary structures like helices and β-turns.[1][2][3] This structural pre-organization can enhance proteolytic resistance, improve receptor binding affinity, and increase bioavailability, making peptides containing these residues highly valuable as therapeutic candidates and pharmacological probes.[2][3]

However, the very steric bulk that confers these desirable properties also presents a formidable challenge to their efficient incorporation during solid-phase peptide synthesis (SPPS).[4][5][6][7] The increased steric hindrance around the α-carbon or the amide nitrogen can severely impede coupling reactions, leading to incomplete acylation, low yields, and the accumulation of deletion sequences.[4][5][6][7] This application note provides a comprehensive guide for researchers to navigate the complexities of SPPS with sterically hindered amino acids, offering mechanistic insights, field-proven strategies, and detailed protocols to overcome these synthetic obstacles.

The Mechanism of Steric Hindrance in SPPS: A Molecular Bottleneck

The fundamental challenge in coupling sterically hindered amino acids lies in the restricted access to the reactive centers. In a standard SPPS cycle, the nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide on the activated carboxyl group of the incoming amino acid is the rate-limiting step.

Several factors contribute to the difficulty of this process with hindered residues:

  • Reduced Nucleophilicity: In N-methylated amino acids, the presence of the methyl group on the amide nitrogen decreases its nucleophilicity, slowing down the coupling reaction.

  • Steric Shielding: For α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), the two substituents on the α-carbon physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[4][5][6]

  • Aggregation: Sequences containing multiple hydrophobic and sterically hindered residues have a high propensity to form inter- and intramolecular hydrogen bonds, leading to on-resin aggregation.[8][9][10][11][12] This aggregation can physically block reactive sites, further hindering coupling and deprotection steps.

The following diagram illustrates the steric clash that occurs during the coupling of a hindered amino acid.

StericHindrance cluster_resin Resin-Bound Peptide cluster_incoming_aa Activated Hindered Amino Acid cluster_transition_state Transition State cluster_result Outcome Resin Solid Support Peptide ---Peptide Chain---NH2 Activated_AA Fmoc-NH-C(R1)(R2)-COOH + Coupling Reagent -> Activated Ester Peptide->Activated_AA Nucleophilic Attack TS Steric Clash between R1, R2 and Peptide Chain Activated_AA->TS Difficult Approach Incomplete_Coupling Incomplete Coupling / Low Yield TS->Incomplete_Coupling

Caption: Steric hindrance during the coupling of a bulky amino acid in SPPS.

Strategies for Overcoming Steric Hindrance

A multi-faceted approach is often necessary to successfully synthesize peptides containing sterically hindered residues. The following strategies, employed individually or in combination, can significantly improve coupling efficiencies and overall yields.

Enhanced Activation: The Power of Modern Coupling Reagents

Standard carbodiimide-based coupling reagents are often insufficient for driving the acylation of hindered amino acids to completion.[13] The use of more potent activating agents is crucial.

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[14][15] These reagents form highly reactive OAt or Oxyma esters, which can overcome the steric barrier.[15]

  • Fluoroformamidinium Salts: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates amino acid fluorides in situ, which are particularly well-suited for the coupling of α,α-disubstituted amino acids like Aib.[14]

The Energy Boost: Microwave-Assisted SPPS

The application of microwave energy has revolutionized the synthesis of difficult peptide sequences.[4][5][16] Microwave heating can dramatically accelerate coupling and deprotection reactions by:

  • Increasing Reaction Kinetics: The direct heating of the solvent and reagents leads to a significant increase in the rate of reaction.

  • Disrupting Aggregation: Microwave energy can help to break up the secondary structures that lead to on-resin aggregation, improving the accessibility of reactive sites.[17]

Microwave-enhanced SPPS has been shown to enable the efficient coupling of bulky amino acids like Aib and N-methylated residues in significantly shorter timeframes and with higher purities compared to conventional methods.[4][16]

Disrupting Aggregation: Backbone Protection and Solubilizing Strategies

For longer or more aggregation-prone sequences, preventing the formation of secondary structures is paramount.

  • Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides, which are cyclic derivatives of Ser or Thr, introduces a "kink" into the peptide backbone that disrupts the formation of β-sheets.[8][9][18][19] These are incorporated as a dipeptide unit and the native Ser or Thr residue is regenerated during the final cleavage from the resin.[9][19]

  • Backbone Amide Protection: The use of the 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protecting groups on the backbone amide nitrogen of a residue preceding a difficult coupling can prevent aggregation.[20]

  • Chaotropic Salt Washes: Washing the peptide-resin with a solution of a chaotropic salt, such as LiCl or NaClO₄, can help to disrupt existing secondary structures before a difficult coupling step.[9]

  • Optimized Solvent Systems: While DMF is the standard solvent for SPPS, for aggregating sequences, switching to or using a mixture with more polar solvents like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can improve solvation.[9][11] A "magic mixture" of DCM, DMF, and NMP (1:1:1) has also proven effective for synthesizing hydrophobic peptides.[11]

Strategic Resin Selection

The choice of solid support can also influence the success of synthesizing sterically hindered peptides.

  • Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between the growing peptide chains, thereby reducing intermolecular aggregation.[9]

  • PEG-Based Resins: Resins that incorporate polyethylene glycol (PEG) linkers can improve the solvation of the peptide chain within the resin matrix, which is particularly beneficial for complex and aggregation-prone sequences.[8][9]

Protocols for the Synthesis of a Model Peptide Containing Aib

This section provides a detailed protocol for the manual synthesis of a model peptide, Ac-Tyr-Aib-Ala-NH₂, on a Rink Amide resin. This peptide incorporates the sterically hindered α,α-disubstituted amino acid, Aib.

Materials and Reagents
ReagentSupplier
Rink Amide Resin (0.4-0.6 mmol/g)e.g., MilliporeSigma
Fmoc-Ala-OHe.g., Bachem
Fmoc-Aib-OHe.g., Bachem
Fmoc-Tyr(tBu)-OHe.g., Bachem
HATUe.g., CEM Corporation
N,N-Diisopropylethylamine (DIPEA)e.g., MilliporeSigma
Piperidinee.g., MilliporeSigma
N,N-Dimethylformamide (DMF)e.g., MilliporeSigma
Dichloromethane (DCM)e.g., MilliporeSigma
Acetic Anhydridee.g., MilliporeSigma
Trifluoroacetic Acid (TFA)e.g., MilliporeSigma
Triisopropylsilane (TIS)e.g., MilliporeSigma
Dithiothreitol (DTT)e.g., MilliporeSigma
Diethyl Ethere.g., MilliporeSigma
Experimental Workflow

The following diagram outlines the key steps in the synthesis of the model peptide.

SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling1 Couple Fmoc-Ala-OH / HATU / DIPEA Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF, DCM) Deprotection2->Wash3 Coupling2 Couple Fmoc-Aib-OH / HATU / DIPEA (Double Coupling Recommended) Wash3->Coupling2 Wash4 Wash (DMF, DCM) Coupling2->Wash4 Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) Wash4->Deprotection3 Wash5 Wash (DMF, DCM) Deprotection3->Wash5 Coupling3 Couple Fmoc-Tyr(tBu)-OH / HATU / DIPEA Wash5->Coupling3 Wash6 Wash (DMF, DCM) Coupling3->Wash6 Deprotection4 Fmoc Deprotection (20% Piperidine/DMF) Wash6->Deprotection4 Wash7 Wash (DMF, DCM) Deprotection4->Wash7 Acetylation N-terminal Acetylation (Acetic Anhydride / DIPEA) Wash7->Acetylation Wash8 Wash (DMF, DCM) Acetylation->Wash8 Cleavage Cleavage from Resin and Deprotection (TFA/TIS/H2O/DTT) Wash8->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification End End: Ac-Tyr-Aib-Ala-NH2 Purification->End

Caption: Workflow for the SPPS of a peptide containing a sterically hindered Aib residue.

Step-by-Step Protocol
  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of the First Amino Acid (Fmoc-Ala-OH):

    • In a separate vial, dissolve Fmoc-Ala-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activation mixture to the resin and agitate for 1 hour.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

    • Wash the resin as in step 2.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of the Sterically Hindered Amino Acid (Fmoc-Aib-OH):

    • Prepare the activation mixture with Fmoc-Aib-OH as in step 3.

    • Add to the resin and agitate for 2 hours.

    • It is highly recommended to perform a double coupling for Aib. After the first coupling and washing, repeat the coupling step with a fresh activation mixture for another 2 hours.[1]

    • Perform a Kaiser test to ensure complete coupling.

    • Wash the resin as in step 2.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of the Third Amino Acid (Fmoc-Tyr(tBu)-OH):

    • Couple Fmoc-Tyr(tBu)-OH as described in step 3.

    • Wash the resin as in step 2.

  • Final Fmoc Deprotection: Repeat step 2.

  • N-terminal Acetylation:

    • Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.

    • Agitate for 30 minutes.

    • Wash the resin as in step 2 and finally with DCM.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (94:2.5:2.5:1).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity of the peptide by mass spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling of Hindered Residue (Positive Kaiser Test) Insufficient activation, steric hindrance, on-resin aggregation.Perform a double or even triple coupling. Switch to a more potent coupling reagent (e.g., HATU, COMU). Increase coupling time and/or temperature (if using a microwave synthesizer).[4][16]
Deletion of Hindered Residue in Final Product Incomplete coupling of the hindered amino acid.See above. Also, consider using a lower loading resin to reduce steric hindrance between peptide chains.[9]
Low Overall Yield Cumulative effect of incomplete couplings and deprotections, on-resin aggregation.Employ a combination of strategies: microwave synthesis, potent coupling reagents, aggregation-disrupting techniques (e.g., pseudoprolines, chaotropic salts).[8][9][16]
Poor Solubility of the Crude Peptide High content of hydrophobic and/or hindered amino acids.Use a "magic mixture" of solvents for synthesis.[11] Consider incorporating a temporary solubilizing tag.[21]

Conclusion: A Pathway to Success

The synthesis of peptides containing sterically hindered amino acids is undoubtedly challenging, but with a rational approach and the application of modern synthetic strategies, it is a readily achievable goal. By understanding the underlying mechanisms of steric hindrance and employing a combination of advanced coupling reagents, microwave energy, and aggregation-disrupting techniques, researchers can unlock the potential of these structurally unique building blocks. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful synthesis of conformationally constrained peptides for a wide range of applications in research and drug development.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]

  • ResearchGate. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Knight, A. S., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. [Link]

  • Wikipedia. Pseudoproline. [Link]

  • Knight, A. S., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. PMC. [Link]

  • PubMed. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Gutsmiedl, K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

  • Sun, J., & Zuckermann, R. N. (2013). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology. [Link]

  • Luxembourg Bio Technologies. Microwave heating in solid-phase peptide synthesis. [Link]

  • LifeTein. Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • Zhang, D., et al. (2025). Synthesis and antimicrobial applications of α-peptoid polymers. Chemical Science. [Link]

  • ResearchGate. (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • Zhang, X., et al. (2021). On-resin peptide ligation via C-terminus benzyl ester. Science China Chemistry. [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Marti, C., & Cativiela, C. (2012). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. ARKIVOC. [Link]

  • Camarero, J. A., et al. (2004). On-resin native chemical ligation for cyclic peptide synthesis. PubMed. [Link]

  • Fields, G. B. (Ed.). (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In ACS Symposium Series. American Chemical Society. [Link]

  • RSC Publishing. On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation. [Link]

  • Clayden, J., et al. (2014). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. [Link]

  • Chemistry World. Peptide ligation strategy unlocks diverse range of structural motifs. [Link]

  • Google Patents. WO2020169658A2 - Aminoacyl-trna synthetases and uses hereof.
  • Powder Systems. What is Solid-phase Peptide Synthesis?. [Link]

  • Gaehde, S. A., & Merrifield, R. B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.gov. [Link]

  • CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • Gutsmiedl, K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Request PDF. Overview of Solid Phase Synthesis of Difficult Peptide Sequences. [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions with ortho-fluorine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #F-ORTHO-001 Subject: Minimizing Side Reactions in Ortho-Fluorine Substitution Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Ortho-Fluorine Technical Support Center. You are likely here because your fluorinated scaffold is behaving unpredictably—yielding defluorinated byproducts, regioisomers, or tars.

The fluorine atom is a "deceptive" substituent. It is isosteric with hydrogen yet possesses the highest electronegativity of all elements (


). When placed ortho  to a reaction site, it exerts profound electronic (inductive withdrawal, 

) and steric effects that can hijack standard synthetic pathways.

This guide is structured to troubleshoot the three most common failure modes:

  • Unwanted Nucleophilic Attack (SNAr)

  • Benzyne Elimination during Metalation

  • The "Halogen Dance" (Isomerization)

Module 1: The SNAr Trap

The Issue: You are attempting a substitution elsewhere on the ring, but your nucleophile attacks the carbon bearing the fluorine atom, leading to defluorination.

The Mechanism: Fluorine is a poor leaving group in


 reactions but an excellent  leaving group in Nucleophilic Aromatic Substitution (

). Its high electronegativity pulls electron density from the ring, stabilizing the anionic Meisenheimer Complex intermediate. If you have an Electron Withdrawing Group (EWG) ortho or para to the fluorine, that C-F bond is highly labile.
Troubleshooting Protocol

Diagnostic: Check your substrate. Is there a nitro (


), cyano (

), or carbonyl group ortho or para to your fluorine?
VariableRecommendationCausality
Nucleophile Use "Soft" Nucleophiles (e.g., thiolates, neutral amines) over "Hard" ones (alkoxides).Hard nucleophiles are driven by charge control and are more attracted to the highly polarized C-F bond.
Solvent Switch from Polar Aprotic (DMF, DMSO) to Polar Protic (iPrOH) or Non-Polar (Toluene).Polar aprotic solvents strip the cation from the nucleophile, leaving a "naked," highly reactive anion that attacks C-F aggressively.
Temperature Maintain

during addition.
The activation energy for

is often lower than other substitutions; kinetic control is essential.

Visualizing the Risk:

SNAr_Risk_Assessment Start Substrate Analysis EWG_Check Is there an EWG ortho/para to Fluorine? Start->EWG_Check Nu_Check Is the Nucleophile Strong/Hard (e.g., RO-)? EWG_Check->Nu_Check Yes Low_Risk Low Risk: Proceed with Standard Protocol EWG_Check->Low_Risk No High_Risk CRITICAL RISK: Unwanted Defluorination via SNAr Nu_Check->High_Risk Yes Nu_Check->Low_Risk No Mitigation MITIGATION: 1. Switch solvent to Toluene/THF 2. Lower Temp (-20°C) 3. Use bulkier nucleophile High_Risk->Mitigation Apply Fix

Figure 1: Decision tree for assessing the risk of unwanted defluorination.

Module 2: Preventing Benzyne Formation

The Issue: You are using a strong base (e.g.,


-BuLi, LDA) to functionalize the ring, but you observe "tars," dimers (biphenyls), or loss of regioselectivity.

The Mechanism: The proton ortho to a fluorine atom is highly acidic (


 reduction of ~5-6 units). However, once lithiated, the species is thermally unstable. The fluorine atom can eliminate lithium fluoride (LiF), generating a Benzyne  intermediate. This highly reactive species reacts indiscriminately, leading to polymerization.
Step-by-Step Protocol: The "Safe Lithiation" Window
  • Reagent Selection:

    • Avoid:

      
      -BuLi (too nucleophilic, attacks the ring).
      
    • Use: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA. These are bulky, non-nucleophilic bases.

    • Advanced: Use "Turbo-Grignards" (

      
      ) if halogen-metal exchange is an option, as Mg species are less prone to elimination than Li species.
      
  • Temperature Control (The Critical Factor):

    • Standard Lithiation:

      
       is mandatory.
      
    • Benzyne Threshold: Elimination typically begins at

      
       .
      
    • Quenching: You must add your electrophile at

      
      . Do not allow the reaction to warm up until the quench is complete.
      
  • The "In-Situ" Trap (For unstable species): If your lithiated species decomposes even at

    
     (common with polyfluorinated arenes), mix your electrophile (e.g., 
    
    
    
    ,
    
    
    ) with the substrate before adding the base. This captures the anion immediately upon formation (Barbier conditions).
Module 3: The "Halogen Dance" (Isomerization)

The Issue: You performed a lithiation expecting substitution at Position A, but the electrophile ended up at Position B.

The Mechanism: Fluorine anchors the initial lithiation ortho to itself due to acidity. However, if a heavier halogen (Br, I) is present elsewhere on the ring, the lithiated species will undergo a Halogen Dance .[1] The Lithium and the heavy halogen swap places to form a thermodynamically more stable species (usually stabilizing the negative charge between two halogens or ortho to the fluorine).

Visualizing the Pathway:

Halogen_Dance Substrate 1-Fluoro-3-bromoarene Kinetic Kinetic Intermediate (Li ortho to F) Substrate->Kinetic LDA, -78°C (Fast) Thermo Thermodynamic Product (Li stabilized between F and Br) Kinetic->Thermo Warmer T or Long Reaction Time (Isomerization) Quench Isomerized Product Kinetic->Quench Immediate Quench Thermo->Quench Electrophile

Figure 2: The Halogen Dance mechanism. To avoid isomerization, quench the Kinetic Intermediate immediately.

Troubleshooting Protocol
  • Q: How do I stop the dance?

    • A: The dance is time- and temperature-dependent. Use the "Internal Quench" method (Barbier conditions) described in Module 2. If the electrophile is present during deprotonation, it traps the kinetic anion before it can dance.

  • Q: Can I use the dance to my advantage?

    • A: Yes. If the position between the halogens is your target, simply stir at

      
       for 30 minutes before quenching to allow the system to reach thermodynamic equilibrium.
      
FAQ: Rapid Fire Troubleshooting

Q: I'm doing a Suzuki coupling on an ortho-fluoro aryl bromide, but the yield is low. Why? A: The ortho-fluorine creates steric hindrance and electronic repulsion against the incoming palladium catalyst.

  • Fix: Switch to smaller, electron-rich ligands (e.g., SPhos or XPhos) which are designed to overcome ortho-substitution barriers. Increase catalyst loading to 5 mol%.

Q: Can I use Grignard reagents with ortho-fluoro esters? A: Risky. The Grignard can attack the ester (desired) or displace the fluorine (undesired side reaction).

  • Fix: Perform the reaction at

    
     in Toluene (not Ether/THF). Toluene destabilizes the transition state for defluorination.
    

Q: My LCMS shows a mass of [M-20] + [M+Nucleophile]. What is this? A: [M-20] usually corresponds to loss of HF. This confirms Benzyne formation followed by nucleophilic trapping or dimerization. Refer to Module 2 immediately.

References
  • Schnürch, M., et al. (2007).[2] "Halogen dance reactions—A review." Chemical Society Reviews, 36, 1046-1057.[2]

  • Schlosser, M. (2005). "The 2×3 effect: a new rule for the regioselective functionalization of fluoroarenes." Angewandte Chemie International Edition, 44(3), 376-393.

  • Sandford, G. (2003). "Perfluoroarenes in synthesis: Nucleophilic aromatic substitution." Tetrahedron, 59(4), 437-454.

  • Leroux, F., et al. (2005). "Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect." Chemical Reviews, 105(3), 827-856.

  • Wang, X., et al. (2014).[3] "Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation."[4][5] Chemical Communications, 50, 150-153.

Sources

Validation & Comparative

Technical Comparison Guide: ortho-Fluorophenylglycine (o-FPG) in 19F NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and experimental framework for the use of ortho-fluorophenylglycine (o-FPG) in 19F NMR spectroscopy.

Executive Summary

ortho-Fluorophenylglycine (2-fluoro-L-phenylglycine) represents a specialized class of non-canonical amino acids used as sensitive 19F NMR probes and conformational constraints in peptide engineering. Unlike its para and meta isomers, o-FPG introduces a unique steric lock effect due to the proximity of the fluorine atom to the peptide backbone (C


). This guide compares o-FPG against standard alternatives (p-FPG, p-Phe), highlighting its superior utility in detecting backbone conformational changes while acknowledging the experimental challenges associated with its steric bulk.

Technical Specifications & Chemical Shift Analysis

The 19F chemical shift is highly sensitive to the local electronic and steric environment. Below is a comparative analysis of o-FPG relative to its isomers and the standard reference.

Comparative Chemical Shift Data (Relative to CFCl )[1][2][3]
CompoundApprox.[1][2][3][4][5][6][7][8][9] Chemical Shift (

, ppm)
Electronic EnvironmentStructural Utility
ortho-Fluorophenylglycine (o-FPG) -110 to -118 (Solvent Dependent)High Steric/Inductive influence from backboneBackbone Conformation Probe ; Rotational restriction.
meta-Fluorophenylglycine (m-FPG)-112 to -115Moderate Inductive effectIntermediate probe; less sterically demanding.
para-Fluorophenylglycine (p-FPG)-115 to -120Minimal backbone influenceSolvent Exposure Probe ; High motional freedom.
Fluorobenzene (Reference)-113.5Neutral AromaticBaseline Standard.

Note on Values: Exact chemical shifts are heavily dependent on solvent (DMSO-d


 vs. D

O), pH, and the oligomer state of the peptide. The ortho isomer typically exhibits the largest chemical shift anisotropy (CSA) due to restricted rotation.
Mechanism of Action
  • Electronic Effect: The fluorine at the ortho position is inductively withdrawn by the adjacent glycine amine/carboxyl groups, often leading to a downfield shift relative to the para isomer.

  • Steric "Lock": The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). In the ortho position, this creates a steric clash with the peptide backbone, restricting the

    
     torsion angle. This makes o-FPG an excellent reporter of local backbone rigidity .
    

Performance Comparison: o-FPG vs. Alternatives

Comparison 1: Sensitivity to Conformational Change
  • o-FPG (Winner): Because the fluorine is proximal to the C

    
    , changes in the peptide backbone (
    
    
    
    angles) transmit directly to the fluorine environment. It is the preferred probe for monitoring folding events or secondary structure transitions (e.g., helix-coil).
  • p-FPG: The fluorine is distal. It is excellent for probing solvent accessibility or binding at the face of the ring but is "insulated" from backbone dynamics.

Comparison 2: Metabolic Stability
  • o-FPG: The ortho-fluorine blocks metabolic oxidation at the 2-position, a common site for P450-mediated metabolism.

  • p-FPG: Blocks para-hydroxylation but leaves the ortho positions vulnerable.

Comparison 3: Signal Linewidth
  • o-FPG: Often exhibits broader lines due to restricted rotation (shorter T

    
     relaxation) and larger CSA. Requires high-field instruments for optimal resolution.
    
  • p-FPG: Typically yields sharper lines due to rapid ring rotation, making it better suited for large protein complexes (>50 kDa).

Experimental Protocols

Protocol A: Sample Preparation for 19F NMR

Objective: Minimize aggregation and maximize signal-to-noise ratio (SNR).

  • Solvent Selection:

    • Peptides: Dissolve in 90% H

      
      O / 10% D
      
      
      
      O
      (for lock) at pH 4-6 (minimizes amide exchange broadening).
    • Hydrophobic Peptides: Use DMSO-d

      
        to prevent aggregation, which drastically broadens 19F signals.
      
  • Concentration: Target 0.5 mM – 2.0 mM . 19F is highly sensitive (83% of 1H), so lower concentrations are viable compared to 13C or 15N.

  • Reference: Add an internal standard like Trifluoroacetic Acid (TFA) (set to -76.55 ppm) or Fluorobenzene (external capillary) to avoid interaction with the protein.

Protocol B: Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zgfigqn (Inverse gated decoupling) to suppress Nuclear Overhauser Effect (NOE) for quantitative integration, or standard zg for maximum sensitivity.

  • Spectral Width (SW): Set to 200 ppm (-50 to -250 ppm) to capture all potential catabolites or free fluoride (-119 ppm).

  • Relaxation Delay (D1):

    • o-FPG: 1–2 seconds (faster relaxation due to anisotropy).

    • p-FPG: 3–5 seconds (slower relaxation).

  • O1P (Center Frequency): Set to -120 ppm .

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate fluorinated phenylglycine probe based on research goals.

G Start Select 19F Probe Goal Define Research Goal Start->Goal Backbone Probe Backbone Conformation? Goal->Backbone Structural Biology Surface Probe Surface/ Solvent Exposure? Goal->Surface Ligand Binding Metabolism Block Metabolism? Goal->Metabolism Drug Stability oFPG Select ortho-FPG (High Steric Constraint) Backbone->oFPG Yes (Max Sensitivity) mFPG Select meta-FPG (Intermediate) Backbone->mFPG If o-FPG too bulky pFPG Select para-FPG (High Mobility) Surface->pFPG Yes (Sharp Lines) Metabolism->oFPG Block P450 (Ortho) Metabolism->pFPG Block Para-Hydroxylation

Figure 1: Decision matrix for selecting fluorinated phenylglycine probes based on experimental requirements (Sensitivity vs. Mobility).

References

  • BenchChem. (2025).[1] Distinguishing Fluorinated Isomers: A Comparative Guide to 19F NMR Chemical Shifts. Retrieved from

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from

  • Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to probe biological interactions of proteins and peptides. ACS Chemical Biology, 9(7), 1392-1404. Retrieved from

  • Mastronardi, F., et al. (2024).[5] Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues. ResearchGate. Retrieved from

  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Retrieved from

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Fluorinated Phenylglycines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated phenylglycines (FPGs) are critical non-proteinogenic amino acid scaffolds in modern drug discovery, often used to modulate metabolic stability and lipophilicity. However, their structural similarity poses a challenge for rapid identification and isomeric differentiation (ortho-, meta-, para-).[1]

This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of FPGs. By synthesizing electrospray ionization (ESI) mechanisms with energy-resolved fragmentation data, we establish a robust framework for distinguishing these compounds from their non-fluorinated counterparts and differentiating between positional isomers.

Key Takeaways:

  • Diagnostic Shift: FPGs exhibit a characteristic +18 Da mass shift in all phenyl-containing fragments compared to phenylglycine.

  • Primary Pathway: The dominant fragmentation channel is the formation of the fluorinated immonium ion (

    
     124).
    
  • Isomeric Differentiation: The ratio of the fluorophenyl cation (

    
     95) to the fluorobenzyl cation (
    
    
    
    109) serves as a reliable discriminator for o-, m-, and p-isomers.[1]

Mechanistic Foundation

Understanding the fragmentation of FPGs requires analyzing the interplay between the protonated amine and the electron-withdrawing fluorine substituent.

The Fluorine Effect

Unlike hydrogen, fluorine exerts a strong inductive effect (


) while acting as a weak resonance donor (

). In the gas phase, this alters bond dissociation energies (BDEs) and stabilizes specific carbocations.
  • Inductive Destabilization: The presence of F on the ring destabilizes the transition states leading to acylium ions, altering the kinetics of CO loss.

  • Ortho-Effect: In o-FPG, the fluorine atom is spatially proximal to the protonated amine/carboxyl group, facilitating unique hydrogen bonding interactions or HF elimination pathways not seen in m- or p-isomers.

Core Fragmentation Channels (ESI-MS/MS)

Upon Collision-Induced Dissociation (CID) of the protonated molecular ion


, FPGs follow three competitive pathways:
  • Immonium Ion Formation (Path A - Dominant): Concerted loss of

    
     and 
    
    
    
    (effectively
    
    
    ). This is the hallmark of
    
    
    -amino acid fragmentation.
  • Ammonia Loss (Path B): Loss of

    
     to form a substituted cinnamic acid-type cation.
    
  • Decarboxylation (Path C): Loss of the carboxyl group (

    
     or 
    
    
    
    ) to form an aminobenzyl species.

Detailed Fragmentation Analysis

Comparative Fragment Table

The following table contrasts the reference standard (Phenylglycine) with Fluorophenylglycine.

Fragment TypeMechanismPhenylglycine (

)
Fluorophenylglycine (

)

Mass
Precursor Ion

152 170 +18 (F)
Immonium Ion Loss of

106 124 +18
Ammonia Loss

135153+18
Aminobenzyl Cation Loss of

107125+18
Benzyl/Tropylium Side chain cleavage91109+18
Phenyl Cation Ring degradation7795+18
Ortho-Specific Loss of

N/A150N/A
Fragmentation Pathway Map

The diagram below illustrates the hierarchical relationship of these fragments.

FPG_Fragmentation Parent [M+H]+ (m/z 170) Protonated F-Phenylglycine Immonium Immonium Ion (m/z 124) Parent->Immonium - HCOOH (46 Da) (Major Path) AmmoniaLoss [M+H - NH3]+ (m/z 153) Parent->AmmoniaLoss - NH3 (17 Da) Decarbox Aminobenzyl Cation (m/z 125) Parent->Decarbox - COOH (45 Da) OrthoLoss [M+H - HF]+ (m/z 150) Parent->OrthoLoss - HF (20 Da) (Ortho only) F_Benzyl F-Benzyl/Tropylium (m/z 109) Immonium->F_Benzyl - NH=CH2 Decarbox->F_Benzyl - NH2 F_Phenyl F-Phenyl Cation (m/z 95) F_Benzyl->F_Phenyl - CH2

Figure 1: ESI-MS/MS fragmentation pathways of protonated fluorophenylglycine. The red node indicates the base peak (immonium ion).

Isomeric Differentiation (The "Ratio Rule")

Distinguishing ortho-, meta-, and para- isomers is the most challenging aspect of analyzing FPGs. While the fragments listed above appear in all isomers, their relative abundances differ significantly due to the stability of the carbocation intermediates.

Based on energy-resolved mass spectrometry (ERMS) studies of structurally analogous fluorinated aromatics (e.g., fluoromethcathinones), we apply the Cation Ratio Method .

The Diagnostic Ratio

Calculate the abundance ratio (


) of the Fluorophenyl cation (

95) to the Fluorobenzyl cation (

109).


  • Ortho-FPG: Lowest Ratio. The ortho position creates steric hindrance and electronic repulsion that disfavors the formation of the high-energy phenyl cation compared to the stabilized benzyl form. Additionally, a unique loss of HF (

    
     150) may be observed.
    
  • Para-FPG: Intermediate Ratio. Resonance stabilization is possible, but the distance prevents direct interaction with the side chain.

  • Meta-FPG: Highest Ratio. The meta position does not support resonance stabilization of the benzyl cation as effectively as para, leading to increased fragmentation down to the phenyl cation (

    
     95).
    
Isomer Decision Tree

Isomer_ID Start Analyze MS/MS of m/z 170 CheckHF Peak at m/z 150 (Loss of HF)? Start->CheckHF CheckRatio Ratio of m/z 95 : m/z 109 CheckHF->CheckRatio No / Trace Result_Ortho Ortho-FPG CheckHF->Result_Ortho Yes (Distinct) CheckRatio->Result_Ortho Low Ratio (<0.2) Result_Meta Meta-FPG CheckRatio->Result_Meta High Ratio (>0.8) Result_Para Para-FPG CheckRatio->Result_Para Medium Ratio (~0.5)

Figure 2: Decision logic for differentiating FPG isomers based on specific neutral losses and fragment abundance ratios.

Experimental Protocol

To replicate these results, use the following self-validating LC-MS/MS workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of FPG standard in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Working Solution: Dilute to 1 µg/mL (approx. 5 µM) for direct infusion or LC injection. Note: Avoid high concentrations to prevent dimer formation

    
    .
    
MS Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V (Optimize to maximize precursor

    
     170 without in-source fragmentation).
    
  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Differentiation: Collect spectra specifically at 20 eV and 35 eV . The isomeric differences are most pronounced at higher energies where the

      
       95 fragment becomes significant.
      
Validation Step
  • System Suitability: Inject Phenylalanine (

    
     166). Verify the formation of the immonium ion at 
    
    
    
    120. If
    
    
    120 is <50% of the base peak at 20 eV, increase collision energy.
  • Interference Check: Ensure no background ions exist at

    
     124 (immonium) or 
    
    
    
    109 (benzyl) by running a solvent blank.

References

  • Differentiation of Fluorinated Isomers via ERMS

    • Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring.
    • Source:

  • General Amino Acid Fragmentation Mechanisms

    • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution ESI-MS/MS.
    • Source: [2]

  • Immonium Ion Diagnostic Utility

    • Leveraging immonium ions for targeting acyl-lysine modifications in proteomic d
    • Source:

  • Ortho-Effect in Mass Spectrometry

    • Mass Spectrometry-Based Identification of Ortho-, Meta- and Para-isomers Using Infrared Ion Spectroscopy.
    • Source:

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of C8H8FNO2 and Its Structural Isomers: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and synthetic chemistry, precise empirical formula confirmation is a foundational step in structural elucidation. The molecular formula C8H8FNO2 represents a variety of structural isomers, each with potentially distinct biological activities and physicochemical properties. This guide provides an in-depth comparison of the elemental analysis reference data for C8H8FNO2, contextualized with structurally similar compounds, and outlines a robust experimental protocol for its verification.

Theoretical Elemental Composition of C8H8FNO2

Any compound with the molecular formula C8H8FNO2 will have the same theoretical elemental composition by mass. This calculation is derived from the atomic weights of the constituent elements (C: 12.011 u, H: 1.008 u, F: 18.998 u, N: 14.007 u, O: 15.999 u) and the molecular weight of the compound (169.15 g/mol ).

Table 1: Theoretical Elemental Reference Data for C8H8FNO2

ElementAtomic Weight (u)Atoms in FormulaTotal Mass (u)Mass Percent (%)
Carbon (C)12.011896.08856.82%
Hydrogen (H)1.00888.0644.77%
Fluorine (F)18.998118.99811.23%
Nitrogen (N)14.007114.0078.28%
Oxygen (O)15.999231.99818.91%
Total 169.155 100.00%

This theoretical data serves as the primary benchmark against which all experimental results are compared. A successful elemental analysis for a pure sample of any C8H8FNO2 isomer should yield mass percentages that closely match these values within an acceptable margin of error (typically ±0.4%).

Common Isomers of C8H8FNO2

While sharing the same elemental composition, the structural arrangement of atoms defines the compound's identity. Below are two common isomers of C8H8FNO2, often used as building blocks in medicinal chemistry.

  • Methyl 2-amino-4-fluorobenzoate: An ester and amine-substituted benzene ring.[1]

  • N-(3-Fluorobenzoyl)glycine: An amide-linked structure derived from 3-fluorobenzoic acid and glycine. (Note: The methyl ester of this compound is C10H10FNO3 and not an isomer[2]). The free acid is C9H8FNO3. The direct amide would be C9H8FNO3. To match C8H8FNO2, a different arrangement is needed, such as 4-fluoro-N-methyl-2-nitrosobenzaldehyde. For simplicity and based on commercially available compounds, we will focus on Methyl 2-amino-4-fluorobenzoate.

Let's consider another plausible isomer for comparison:

  • 4-Fluoro-2-methoxy-6-methylpyridine-3-carbonitrile: A heterocyclic structure.

The critical point for elemental analysis is that despite their profound structural and chemical differences, these compounds are indistinguishable by this technique alone. It powerfully confirms the empirical formula, which, when combined with techniques like mass spectrometry (for molecular weight) and NMR spectroscopy (for structure), leads to unambiguous identification.[3]

Comparative Elemental Analysis

To appreciate the specificity of the C8H8FNO2 elemental profile, it is instructive to compare it with other compounds a researcher might encounter. This comparison highlights how subtle changes in a molecule's composition are readily detected by elemental analysis.

Table 2: Comparative Elemental Composition of C8H8FNO2 and Structurally Related Compounds

CompoundMolecular FormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen% Oxygen% Fluorine
Methyl 2-amino-4-fluorobenzoate C8H8FNO2 169.15 56.82 4.77 8.28 18.91 11.23
4-Amino-2-fluorobenzoic acidC7H6FNO2155.1354.203.909.0320.6312.25
Glycine benzyl esterC9H11NO2165.1965.446.718.4819.370.00
2-Fluoro-5-(trifluoromethyl)benzylamineC8H7F4N193.1449.753.657.250.0039.34

Analysis of Comparison:

  • 4-Amino-2-fluorobenzoic acid (C7H6FNO2): The removal of a single methylene (-CH2) group significantly alters the mass percentages of all elements, demonstrating the high sensitivity of the technique.[4][5][6]

  • Glycine benzyl ester (C9H11NO2): This non-fluorinated analog highlights the most obvious difference: the complete absence of fluorine. Experimentally, this would be confirmed by the lack of signal in a fluorine-specific analysis or by achieving a 100% total composition from CHN/O analysis alone.

  • 2-Fluoro-5-(trifluoromethyl)benzylamine (C8H7F4N): The substitution of oxygen with two additional fluorine atoms dramatically increases the fluorine percentage and eliminates oxygen.[7] This illustrates how elemental analysis can easily distinguish between compounds with similar atom counts but different elemental identities.

Experimental Protocol: CHN Analysis for Fluorinated Compounds

The determination of carbon, hydrogen, and nitrogen content is typically performed using a CHN elemental analyzer based on the principle of dynamic flash combustion.[8] The presence of fluorine requires special consideration as it forms highly reactive and corrosive species (e.g., HF) upon combustion, which can interfere with the analysis and damage the instrument.[9]

Workflow for CHN Analysis of C8H8FNO2

Caption: Workflow for CHN elemental analysis of fluorine-containing compounds.

Step-by-Step Methodology
  • Calibration: Calibrate the instrument using a certified organic standard without fluorine, such as acetanilide or BBOT. This establishes the response factor of the thermal conductivity detector (TCD) for known amounts of C, H, and N.

  • Sample Preparation: Accurately weigh 1-2 mg of the C8H8FNO2 sample into a tin capsule. The precision of this measurement is critical for accurate results.

  • Combustion: The sample is dropped into a high-temperature (typically 900-1000°C) combustion reactor flushed with pure oxygen. This process instantaneously converts the sample into its constituent elemental gases: CO₂, H₂O, and N₂.

  • Fluorine Scrubbing: This is the most critical step for fluorinated compounds. The combustion gases are immediately passed through a specialized reagent designed to trap fluorine species. Modern systems use proprietary mixtures (e.g., FluoAdso) containing various oxides to prevent HF from reaching the detector.[9]

  • Reduction and Gas Separation: The gas mixture then flows through a reduction tube (often containing copper) to convert any nitrogen oxides (NOx) back to N₂. Subsequently, the gases (N₂, CO₂, H₂O) are separated using a gas chromatography (GC) column.

  • Detection and Quantification: The separated gases pass through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.

  • Data Analysis: The instrument's software integrates the signal for each gas and, using the calibration factor from the standard, calculates the mass percentage of C, H, and N in the original sample. The result is then compared to the theoretical values in Table 1.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, every analytical run must be a self-validating system:

  • Certified Reference Materials (CRMs): The analysis should begin and end with a run of a known CRM, such as those provided by NIST or commercial suppliers like Elemental Microanalysis.[10][11][12] The results for the CRM must fall within the certified acceptance criteria.

  • Repeatability: The C8H8FNO2 sample should be analyzed in triplicate. The relative standard deviation (RSD) of the results should be minimal (typically <0.2%), demonstrating the stability and precision of the instrument.

  • Control Sample: If available, a previously characterized batch of a similar fluorinated compound should be run as a control to verify the effectiveness of the fluorine scrubbing agent.

By adhering to this rigorous protocol, researchers can have high confidence that the experimental data accurately reflects the elemental composition of their synthesized compound, providing a solid foundation for further structural and biological investigation.

References

  • National Institute of Standards and Technology (NIST). Glycine, N-(3-fluorobenzoyl)-, methyl ester. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177019151, C8H8FNO2. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16658100, N-Fmoc-4-fluorobenzyl-glycine. PubChem. [Link]

  • Agilent Technologies. Elemental Inorganic Standards. [Link]

  • U.S. Food & Drug Administration (FDA). Elemental Analysis Manual - Section 3.5 Version 3.0. [Link]

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. [Link]

  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

  • CAS Common Chemistry. (2-Oxopropyl)amine. [Link]

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-2-(2-fluorophenyl)acetic acid
Reactant of Route 2
(2R)-2-amino-2-(2-fluorophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.